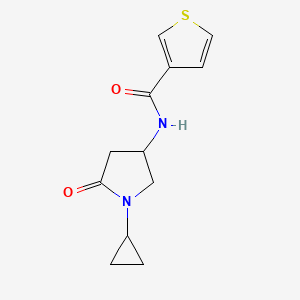

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in various preclinical and clinical studies. It is a small molecule inhibitor that targets the altered mitochondrial metabolism of cancer cells, leading to their selective death.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Rearrangements

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide is a compound with potential applications in chemical synthesis and rearrangements. A study by Clayden et al. (2004) demonstrated that thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation when treated with LDA, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This research highlights the compound's utility in the synthesis of complex cyclic structures through dearomatising rearrangements (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Synthesis of Heterocyclic Derivatives

El-Meligie et al. (2020) explored the versatility of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for generating thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. This work underscores the compound's potential in the synthesis of novel heterocyclic derivatives, offering a wide range of applications in medicinal chemistry and drug design (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Antioxidant Activity

Research by Tumosienė et al. (2019) on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities among the synthesized compounds. These findings suggest the therapeutic potential of derivatives of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide in combating oxidative stress and related disorders (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Antimicrobial and Antitumor Activities

A novel approach for the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology was developed by Sowmya et al. (2018). The synthesized compounds, derived from thiophene-2-carboxamide analogs, exhibited potential antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents. Additionally, some of these compounds showed promising antitumor activities, suggesting their utility in cancer research (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Wirkmechanismus

- Pyrrolidine derivatives, like the one , often interact with various cellular proteins, including kinases, receptors, and enzymes . For instance, N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide is a related compound that targets serine/threonine-protein kinases involved in cell cycle control and meiosis .

Target of Action

Eigenschaften

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-11-5-9(6-14(11)10-1-2-10)13-12(16)8-3-4-17-7-8/h3-4,7,9-10H,1-2,5-6H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMTZFVHZUZZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)

![3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2989897.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B2989899.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2989900.png)

![N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2989904.png)

![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2989907.png)

![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)